molecular formula C13H15ClN4O2 B2991319 ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 1087648-34-7

ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No. B2991319
CAS RN: 1087648-34-7
M. Wt: 294.74
InChI Key: BLRFGIPBZPLXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.69 . Unfortunately, other specific properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characterization of related triazole compounds have been extensively studied. One research focuses on the synthesis, spectroscopic, and structural studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds, highlighting the significance of intermolecular hydrogen bonding in their structures, which is critical for understanding their chemical properties and potential applications in scientific research (Şahin et al., 2014).

Antimicrobial Applications

Compounds with triazole moieties have shown promising antimicrobial properties. A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents provides insight into the structural requirements for antimicrobial activity, which could be applicable to ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate derivatives (Desai et al., 2007).

Anticancer Research

The exploration of triazole derivatives in cancer research is ongoing, with studies investigating their potential as anticancer agents. For instance, the synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives have provided valuable data on their efficacy against various cancer cell lines, suggesting the potential therapeutic applications of triazole compounds (Kattimani et al., 2013).

Enzyme Inhibition Studies

Triazole derivatives are also explored for their enzyme inhibitory properties, which can be crucial for the development of new medications. Research on the synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition highlights the potential of triazole compounds in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

properties

IUPAC Name

ethyl 2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRFGIPBZPLXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.